

Comparative Biological Activity of Isoxazol-3-ol Analogs: A Guide for Researchers

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Compound of Interest

Compound Name: 5-Ethyl-isoxazol-3-OL

Cat. No.: B183162

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of 5-substituted isoxazol-3-ol analogs, supported by experimental data. While specific comparative data for **5-Ethyl-isoxazol-3-ol** is not readily available in the current literature, this guide utilizes a closely related and well-studied scaffold, 3-phenyl-isoxazol-5-ol, to illustrate the structure-activity relationships (SAR) within this class of compounds.

The isoxazole ring is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The substitution pattern on the isoxazole core plays a critical role in determining the specific biological activity and potency of these derivatives.[3] This guide focuses on the isoxazol-3-ol (also referred to as isoxazol-5-ol due to tautomerism) scaffold and examines how different substituents at the 5-position influence its biological activity.

Comparative Analysis of Biological Activity

The biological activity of 5-substituted isoxazol-3-ol analogs is significantly influenced by the nature and position of substituents. The following data is derived from a study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives, which were evaluated for their inhibitory activity against chitin synthesis.[4]

Inhibition of Chitin Synthesis

A series of 3-phenyl-isoxazol-5-ol analogs were assessed for their in vitro inhibitory activity on chitin synthesis in the cultured integument of the rice stem borer, *Chilo suppressalis*. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.^[4]

| Compound ID | Substituent (R) | IC50 (μM) |
|-------------|-----------------|-----------|
| 1 | H | 0.13 |
| 2 | F | 0.08 |
| 3 | Cl | 0.07 |
| 4 | Br | 0.09 |
| 5 | I | 0.25 |
| 6 | CH3 | 0.06 |
| 7 | C2H5 | 0.07 |
| 8 | n-C3H7 | 0.08 |
| 9 | i-C3H7 | 0.15 |
| 10 | n-C4H9 | 0.09 |
| 11 | t-C4H9 | >10 |
| 12 | OCH3 | 0.22 |

Data sourced from a study on 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors.^[4]

Summary of Structure-Activity Relationship (SAR):

- Halogen Substituents: Small halogen atoms, such as fluorine and chlorine, at the para-position of the phenyl ring (compounds 2 and 3) resulted in the most potent inhibitory activity.^[4] The potency decreased with larger halogens like iodine (compound 5).^[4]
- Alkyl Substituents: Small, linear alkyl groups like methyl, ethyl, propyl, and butyl (compounds 6, 7, 8, and 10) were well-tolerated and maintained high potency.^[4]

- **Steric Hindrance:** The introduction of a bulky tertiary-butyl group (compound 11) led to a significant loss of activity, suggesting that steric hindrance at this position is detrimental to the compound's inhibitory function.^[4]

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

In Vitro Chitin Synthesis Inhibition Assay

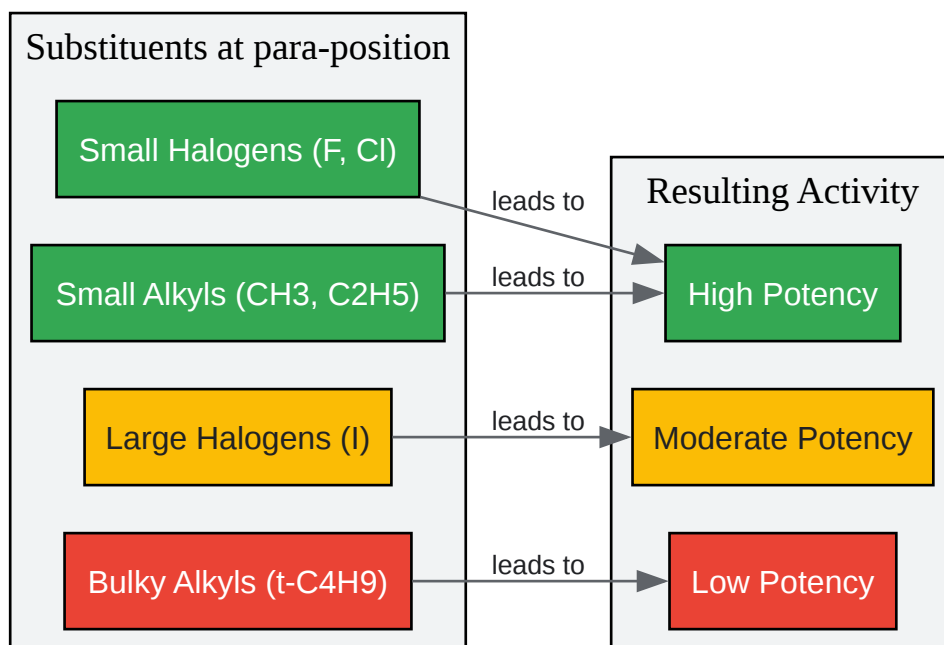
The in vitro activity of the 3-phenyl-isoxazol-5-ol analogs was determined by measuring the inhibition of chitin synthesis in the cultured integument of the rice stem borer, *Chilo suppressalis*.^[4]

Methodology:

- **Integument Preparation:** The integument from the last instar larvae of the rice stem borer is isolated.
- **Culturing:** The isolated integument is cultured in a suitable medium.
- **Compound Treatment:** The cultured integuments are treated with varying concentrations of the test compounds (3-phenyl-isoxazol-5-ol analogs).
- **Radiolabeling:** N-acetyl-D-[1-¹⁴C]glucosamine is added to the culture medium as a precursor for chitin synthesis.
- **Incubation:** The cultures are incubated to allow for the incorporation of the radiolabeled precursor into chitin.
- **Chitin Isolation:** After incubation, the integuments are harvested, and the chitin is isolated through a series of chemical treatments to remove other macromolecules.
- **Quantification:** The amount of radiolabeled N-acetyl-D-glucosamine incorporated into chitin is quantified using a liquid scintillation counter.
- **IC₅₀ Determination:** The concentration of the test compound that inhibits 50% of the chitin synthesis (IC₅₀) is calculated from the dose-response curve.^[4]

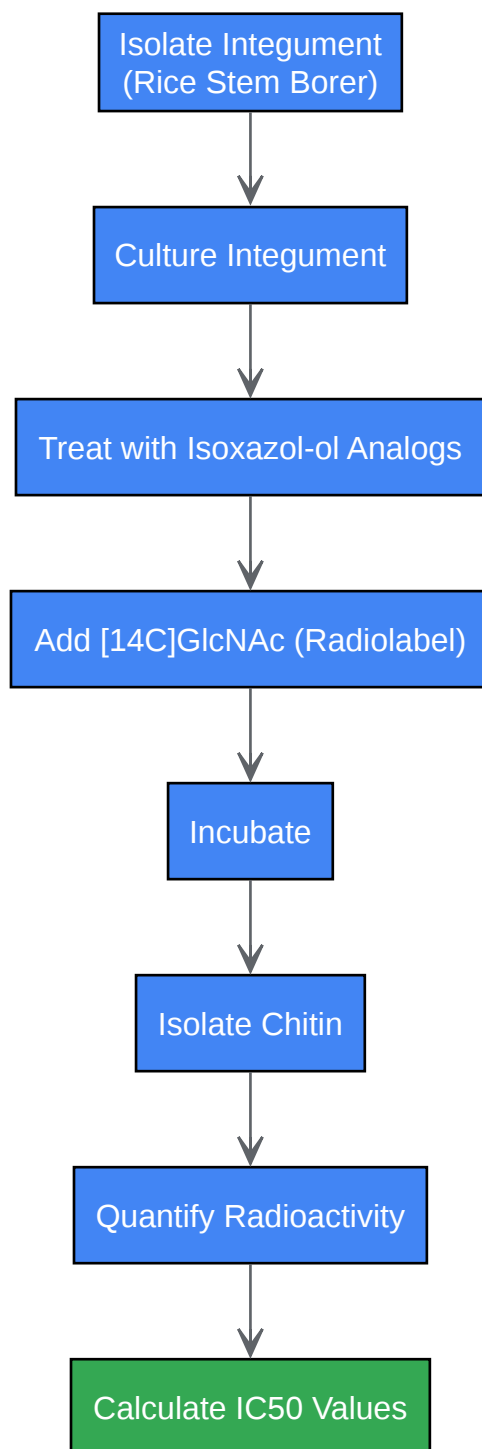
Visualizations

The following diagrams illustrate the structure-activity relationships and the experimental workflow.



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Caption: Structure-Activity Relationship Summary.



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Caption: In Vitro Chitin Synthesis Inhibition Assay Workflow.

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